

Synonyms for 2-Bromo-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzoic acid**

Cat. No.: **B042474**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-methoxybenzoic Acid**: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-5-methoxybenzoic acid**, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical synonyms, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and derivatization. Furthermore, it explores the applications of its derivatives in drug discovery and development, highlighting their therapeutic potential.

Chemical Identity and Properties

2-Bromo-5-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom and a methoxy group on the benzene ring, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules.

Table 1: Synonyms and Chemical Identifiers

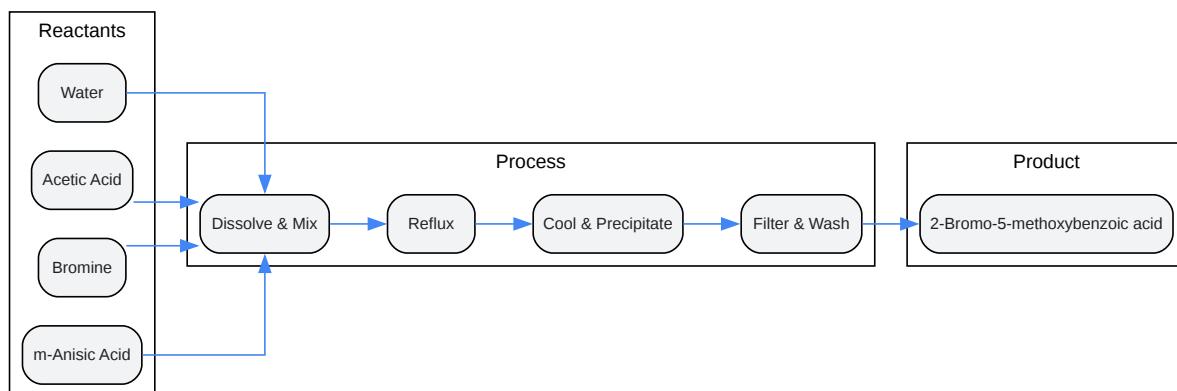
Identifier Type	Value
IUPAC Name	2-Bromo-5-methoxybenzoic acid
CAS Number	22921-68-2 [1]
Molecular Formula	C ₈ H ₇ BrO ₃ [2]
Molecular Weight	231.04 g/mol [1]
InChI Key	ODHJOROUUCITYNF-UHFFFAOYSA-N [1]
SMILES String	COc1ccc(Br)c(c1)C(O)=O [1]
EC Number	245-329-2 [1]
PubChem CID	89906 [2]

Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	157-159 °C	[1]
Form	Solid	[1]
Assay	≥98%	[1]

Synthesis of 2-Bromo-5-methoxybenzoic Acid

Several synthetic routes for **2-Bromo-5-methoxybenzoic acid** have been reported, typically starting from 3-methoxybenzoic acid. The following protocols provide detailed methodologies for its preparation.


Bromination using Bromine in Acetic Acid

A common method involves the direct bromination of m-anisic acid (3-methoxybenzoic acid).

Experimental Protocol:

- Dissolve m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L).[\[3\]](#)

- Add bromine (85 mL) to the solution.[3]
- Add water (1 L) to the mixture.[3]
- Heat the mixture to reflux.[3]
- Cool the reaction mixture in an ice bath to precipitate the product.[3]
- Collect the precipitate by filtration and wash with water.[3]
- The resulting product is **2-bromo-5-methoxybenzoic acid** with a reported yield of 79% and a melting point of 154-156 °C.[3]

[Click to download full resolution via product page](#)

Synthesis of **2-Bromo-5-methoxybenzoic Acid** via Bromination.

Synthesis using N-Bromosuccinimide (NBS)

An alternative method utilizes N-bromosuccinimide as the brominating agent.

Experimental Protocol:

- To a four-necked flask, add 70g of chloroform, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.48g (0.012mol) of red phosphorus.[4]
- Stir the mixture and add 21.36g (0.12mol) of N-bromosuccinimide at 25 °C.[4]
- Control the reaction temperature at 25-30 °C and react for 3 hours.[4]
- Monitor the reaction completion using HPLC.[4]
- Pour the reaction liquid into 200g of ice water to quench the reaction.[4]
- Recover the chloroform under reduced pressure.[4]
- Filter the mother liquor and recrystallize the solid from 60mL of methanol to obtain 21.41g of **2-bromo-5-methoxybenzoic acid** (92.7% yield, 99.2% purity).[4]

Applications in the Synthesis of Bioactive Molecules

2-Bromo-5-methoxybenzoic acid is a crucial intermediate for the synthesis of a variety of biologically active compounds, including urolithins, isoindolinones, and aminobenzacridines.[1] [5]

Synthesis of Urolithin A

Urolithin A, a metabolite of ellagitannins, has gained significant attention for its potential health benefits, including restoring mitochondrial function and reversing muscle senescence.[4] **2-Bromo-5-methoxybenzoic acid** is a key starting material for its synthesis.

Experimental Protocol for Urolithin A Synthesis:

A general procedure involves the coupling of a 2-bromobenzoic acid derivative with resorcinol. While the direct synthesis from **2-bromo-5-methoxybenzoic acid** to Urolithin A involves multiple steps including demethylation, a related synthesis of Urolithin A from 2-bromo-5-hydroxybenzoic acid is presented below.

- A mixture of 2-bromo-5-hydroxybenzoic acid (1.0 g), resorcinol (1.0 g), and sodium hydroxide (0.44 g) in water (3 mL) is heated under reflux for 30 minutes.[6]
- After the addition of copper sulfate (10% aqueous solution, 0.5 mL), the mixture is refluxed again for 10 minutes.[6]
- 3,8-dihydroxy-6H-benzo[c]chromen-6-one (urolithin A) precipitates as a straw-colored powder.[6]

[Click to download full resolution via product page](#)

Synthetic Pathway from **2-Bromo-5-methoxybenzoic acid** to Urolithin A.

Synthesis of Isoindolinone Derivatives

Isoindolinone derivatives are another class of compounds synthesized from **2-bromo-5-methoxybenzoic acid** that exhibit a range of biological activities.[1]

Experimental Protocol for Isoindolinone Synthesis:

A general, one-pot method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid (a related benzoic acid derivative) is described, which can be adapted.

- Add chlorosulfonyl isocyanate (1.1 eq) to a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane.[7]
- Stir the mixture at room temperature for 2 hours.[7]
- This method provides a sustainable and effective approach for isoindolinone synthesis under mild, metal-free conditions.[7]

Biological Activities of Derivatives

Derivatives of **2-Bromo-5-methoxybenzoic acid** have shown promise in various therapeutic areas.

Table 3: Reported Biological Activities of Derivatives

Derivative Class	Biological Activity	Therapeutic Potential	Reference
Urolithins	Anti-inflammatory, Antioxidant, Mitophagy stimulation	Age-related decline, Neurodegenerative diseases	[4][8]
Isoindolinones	Carbonic Anhydrase Inhibition, Anticancer	Glaucoma, Epilepsy, Cancer	[7]
Aminobenzacridines	Not specified in provided context	Potential anticancer agents	[1]
Benzylisothioureas	Divalent metal transporter 1 (DMT1) inhibitors	Diseases related to metal ion imbalance	[5]

The diverse biological activities of these derivatives underscore the importance of **2-Bromo-5-methoxybenzoic acid** as a versatile scaffold in drug discovery. The presence of the bromo and methoxy groups provides handles for further chemical modifications, allowing for the generation of libraries of compounds for screening and optimization.

Conclusion

2-Bromo-5-methoxybenzoic acid is a pivotal chemical intermediate with significant applications in the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the versatile reactivity of its functional groups make it an invaluable tool for researchers and scientists in the field of drug development. The continued exploration of new derivatives based on this scaffold holds great promise for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
- 6. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synonyms for 2-Bromo-5-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042474#synonyms-for-2-bromo-5-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com